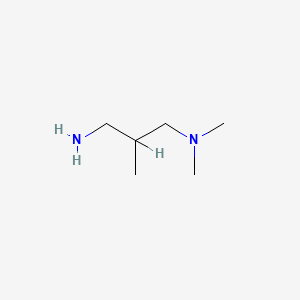

(3-Amino-2-methylpropyl)dimethylamine

説明

Significance of Aliphatic Amines in Organic Synthesis and Industrial Processes

Aliphatic amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. fiveable.mencert.nic.in Their utility is extensive and varied, serving as crucial intermediates, solvents, catalysts, and building blocks across numerous industries. quora.comiloencyclopaedia.org In organic synthesis, they function as nucleophiles, bases, and precursors for a wide array of more complex molecules. fiveable.mechemcess.com This reactivity is due to the lone pair of electrons on the nitrogen atom. chemcess.com

Industrially, aliphatic amines are integral to the production of pharmaceuticals, agrochemicals like herbicides and pesticides, polymers, dyes, and surfactants. quora.comiloencyclopaedia.orgfirsthope.co.in For instance, they are used as curing agents for epoxy resins, in the manufacturing of polyurethane foams, and for gas treatment processes to remove impurities like carbon dioxide and hydrogen sulfide (B99878) from natural gas. quora.comfirsthope.co.in Their ability to form water-soluble salts upon reaction with acids also makes them useful in extraction processes. chemcess.com

Overview of the Chemical Class and its Research Context

(3-Amino-2-methylpropyl)dimethylamine belongs to the class of diamines, which are organic compounds containing two amino functional groups. wikipedia.org Specifically, it is a 1,3-diamine, with the amino groups separated by a three-carbon chain. wikipedia.org This particular structural arrangement is a motif found in various biologically active compounds and is utilized in the synthesis of heterocycles and as ligands in coordination chemistry. wikipedia.orgwikipedia.org

The presence of both a primary amine (-NH2) and a tertiary amine (-N(CH3)2) within the same molecule gives this compound a distinct chemical personality. This dual functionality allows for differential reactivity, where each amine group can participate in different chemical transformations, making it a versatile building block in synthesis. Research into diamines often explores their role as monomers for polymers like polyamides and polyureas, as well as their chelating properties with metal ions. wikipedia.org The spacing between the two nitrogen atoms is a critical factor in determining their function, for example, in their ability to induce ribosomal frameshifting in biochemical studies. nih.gov

Hierarchical Structural Features Relevant to Academic Investigation

The structure of this compound presents several features of interest for academic study. At a primary level, it is a six-carbon chain with two nitrogen atoms. sigmaaldrich.com

Key Structural Features:

Primary Amine Group (-NH2): This group is available for reactions typical of primary amines, such as acylation, alkylation, and carbylamine reactions. ncert.nic.in

Tertiary Amine Group (-N(CH3)2): The tertiary amine is generally less reactive nucleophilically than the primary amine due to steric hindrance but can act as a base or catalyst. fiveable.me

Propyl Backbone: The three-carbon chain separating the two amine groups provides flexibility.

Methyl Branch: The methyl group at the C-2 position introduces a chiral center, a key feature for stereochemical studies.

This combination of functional groups within a relatively simple molecule allows researchers to investigate the interplay of steric and electronic effects on reactivity. The hierarchical nature of the structure—from the basic atomic connectivity to the three-dimensional arrangement—is fundamental to understanding its potential applications, for instance, in the synthesis of polymers or as a ligand in catalysis where the distance and orientation of the nitrogen atoms are crucial. researchgate.netmdpi.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H16N2 |

| Molecular Weight | 116.20 g/mol |

| CAS Number | 6105-72-2 |

| Form | Liquid |

| InChI Key | DAMJSIMZZSEQRD-UHFFFAOYSA-N |

Stereochemical Considerations in Amine Systems

The presence of a methyl group on the second carbon of the propane (B168953) chain in this compound creates a chiral center. libretexts.org This means the molecule can exist as two non-superimposable mirror images, known as enantiomers (R and S forms). tru.ca

Chirality is a critical consideration in many areas of chemistry, particularly in pharmaceuticals and materials science, as different enantiomers of a molecule can exhibit vastly different biological activities or physical properties. While the nitrogen atom in an amine can also be a chiral center if it bears three different substituents, the enantiomers rapidly interconvert at room temperature through a process called pyramidal inversion, making their resolution generally impossible. libretexts.orglibretexts.org However, the carbon-based chirality in this compound is stable.

The synthesis of enantiomerically pure forms of such chiral amines is a significant area of research. These pure enantiomers are valuable as chiral building blocks, catalysts, or ligands in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. The stereochemistry of the diamine can direct the stereochemical outcome of a reaction, making it a powerful tool for chemists. acs.orgacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N',N',2-trimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(4-7)5-8(2)3/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJSIMZZSEQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976547 | |

| Record name | N~1~,N~1~,2-Trimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6105-72-2 | |

| Record name | N1,N1,2-Trimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6105-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,2-Trimethylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006105722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,2-Trimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,2-trimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 3 Amino 2 Methylpropyl Dimethylamine and Its Congeners

Established Synthetic Routes to Substituted Propylamines

The creation of substituted propylamines, a class of compounds to which (3-Amino-2-methylpropyl)dimethylamine belongs, can be achieved through several well-established synthetic routes. One common approach involves the nucleophilic substitution of a suitable starting material, such as a halogenated propane (B168953) derivative, with an amine. However, this method can sometimes lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating purification. thestudentroom.co.uk

Another widely used method is the reduction of a nitrile or an amide. For instance, the reduction of a substituted propanenitrile or propanamide can yield the corresponding propylamine. This transformation is often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. rsc.orgrsc.org

A stepwise approach for the synthesis of N-methylated propylamines involves a sequence of reactions: condensation of an amine with methyl acrylate, substitution of the resulting ester with methylamine, and subsequent reduction of the amide with reagents like lithium aluminum hydride. ntu.ac.uk This method allows for the controlled extension of the polyamine chain. ntu.ac.uk

Furthermore, propargylamines, which are precursors to many heterocyclic compounds, can be synthesized via a three-component coupling reaction of aldehydes, alkynes, and amines, often catalyzed by transition metals. researchgate.netresearchgate.net

Functional Group Manipulation in the Synthesis of Dimethylamine (B145610) Derivatives

The synthesis of dimethylamine derivatives often involves specific manipulations of functional groups to introduce the dimethylamino moiety. rsc.orgresearchgate.net A prevalent method is the Eschweiler-Clarke reaction, which facilitates the methylation of a primary or secondary amine using formic acid and formaldehyde (B43269) to yield the corresponding dimethylated amine. rsc.org

Alternatively, direct N-alkylation of a primary amine with a methyl halide or dimethyl sulfate (B86663) can be employed, although this can sometimes lead to over-alkylation. rsc.org Reductive amination of an aldehyde or ketone with dimethylamine is another powerful technique. This process involves the formation of an iminium ion intermediate, which is then reduced to the tertiary amine. nih.gov

Exploration of Mannich Reaction Conditions for Amine Scaffold Construction

The Mannich reaction is a three-component condensation reaction that provides a versatile method for constructing β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (often formaldehyde) and a primary or secondary amine. byjus.com The core of the reaction is the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.org

The conditions for the Mannich reaction can be varied to optimize the yield and selectivity for a desired product. It is typically acid-catalyzed. wikipedia.org The choice of solvent and catalyst can significantly influence the reaction outcome. scispace.com For instance, the use of specific catalysts can enable the reaction to proceed with high efficiency and under mild conditions. organic-chemistry.org The Mannich reaction is a valuable tool in the synthesis of complex molecules, including various alkaloids and pharmaceuticals, due to its ability to form carbon-carbon and carbon-nitrogen bonds in a single step. organic-chemistry.org

Asymmetric Synthesis Approaches for Chiral Analogs

The synthesis of specific stereoisomers of chiral amines, including analogs of this compound, requires the use of asymmetric synthesis techniques. These methods aim to control the formation of new stereocenters, leading to an excess of one enantiomer over the other.

Dynamic Resolution Techniques in Propanone Systems

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomer of a product. princeton.edu This process combines a kinetic resolution step, typically enzymatic, with an in situ racemization of the slower-reacting enantiomer. princeton.edumdpi.comacs.org For amines, this often involves the use of a lipase (B570770) for enantioselective acylation and a metal catalyst for the racemization of the unreacted amine. acs.orgorganic-chemistry.org

Stereoselective Alkylation and Grignard Reactions

Stereoselective alkylation provides another avenue for the synthesis of chiral amines. Nickel-catalyzed hydroalkylation of enamides with alkyl halides has been developed to produce a wide range of chiral alkyl amines with high regioselectivity and enantioselectivity. chemrxiv.orgresearchgate.net This method is notable for its mild reaction conditions and high functional group tolerance. chemrxiv.org

Grignard reagents are also instrumental in the stereoselective synthesis of amines. masterorganicchemistry.com One approach involves the stereoselective ring-opening of chiral octahydro-1,3-benzoxazines with Grignard reagents, leading to the formation of enantiopure primary amines after subsequent chemical transformations. nih.gov The addition of the alkyl group from the Grignard reagent occurs with high diastereoselectivity. nih.gov Additionally, the electrophilic amination of Grignard reagents with specific O-sulfonyloxime derivatives provides a direct route to primary amines. organic-chemistry.org More recently, iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents has been reported as a practical method for synthesizing functionalized tertiary amines. rsc.org

Heterogeneous Catalysis in the Preparation of Related Amines

Heterogeneous catalysis plays a significant role in the synthesis of amines, offering advantages such as ease of catalyst separation and potential for recycling. rsc.org The hydrogenation of amides to amines using molecular hydrogen over a heterogeneous catalyst is considered a highly atom-efficient and environmentally friendly method. rsc.org The reactivity in heterogeneous catalytic hydrogenation is influenced by the nature of the catalyst, the substrate, the solvent, and the reaction conditions such as temperature and pressure. youtube.com

N-alkylation of amines can also be achieved using heterogeneous catalysts through a "hydrogen borrowing" mechanism. rsc.org In this process, a secondary alcohol and an amine can react over a copper catalyst to form a secondary amine without the need for additives, generating no waste. rsc.org Furthermore, heterogeneous catalysts are employed in various other transformations, including the synthesis of propargylamines through A³-coupling reactions. researchgate.net The development of novel heterogeneous catalysts continues to be an active area of research, aiming for more efficient and sustainable synthetic routes to amines. acs.org

One-Pot Synthesis Strategies for Complex Amine Structures

One-pot syntheses are particularly valuable for constructing molecules with multiple functional groups and stereocenters, such as substituted diamines. The primary methodologies employed for the one-pot synthesis of complex amines like this compound and its analogs are reductive amination and multicomponent reactions. These approaches allow for the direct conversion of readily available starting materials into the desired complex amine products in a single, streamlined process.

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. google.comsigmaaldrich.com In a one-pot format, this reaction typically involves the in situ formation of an imine or enamine from an aldehyde or ketone and an amine, followed by its immediate reduction to the corresponding amine. sigmaaldrich.comnih.gov This direct approach prevents the often-problematic isolation of the intermediate imine and can be highly selective. sigmaaldrich.com Various reducing agents are employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Multicomponent reactions (MCRs) are another cornerstone of one-pot synthesis, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. MCRs are prized for their high degree of atom economy and their ability to rapidly generate molecular complexity from simple precursors. For the synthesis of complex diamines, MCRs can assemble the carbon backbone and introduce the necessary nitrogen functionalities in a single, convergent step.

A notable example of a one-pot process that can be conceptually applied to the synthesis of substituted 1,3-diamines is the reaction of an α,β-unsaturated aldehyde with an amine, followed by a subsequent reaction. For instance, the reaction of an α,β-unsaturated aldehyde with dimethylamine can lead to the formation of an enamine intermediate, which can then be further functionalized in the same pot.

While a specific one-pot synthesis of this compound is not extensively detailed in readily available literature, the synthesis of its close structural analog, N,N,N',N'-tetramethyl-1,3-propanediamine, from 1,3-propanediol (B51772) and dimethylamine has been described in patent literature. google.com This process involves the reaction of the diol and amine in the presence of a copper-cobalt-nickel catalyst on an alumina (B75360) support under elevated temperature and pressure. google.com Although carried out in a continuous flow reactor, the principle of converting a precursor directly to the diamine in a single process is evident.

A more general and widely applicable one-pot strategy involves the reductive amination of a suitable carbonyl compound. For the synthesis of a molecule like this compound, a hypothetical one-pot reductive amination could start from 3-(dimethylamino)-2-methylpropanal. This aldehyde would first react with ammonia (B1221849) to form an intermediate imine, which would then be reduced in situ to the primary amine.

| Reactant 1 | Reactant 2 | Reducing Agent | Catalyst/Solvent | Product |

| 3-(Dimethylamino)-2-methylpropanal | Ammonia | Sodium cyanoborohydride | Methanol | This compound |

This approach leverages the principles of direct reductive amination, where the careful choice of reducing agent allows for the selective transformation of the intermediate imine without affecting the starting aldehyde. masterorganicchemistry.com

Furthermore, multicomponent reactions offer a powerful alternative. A conceptual three-component reaction for a related structure could involve an aldehyde, an amine, and a nucleophile that ultimately introduces the second amino group. The versatility of MCRs allows for the rapid generation of diverse libraries of complex amines by varying the individual components.

The data in the following table illustrates typical conditions for a one-pot, three-component synthesis of propargylamines, which, while structurally different, showcases the general principles and the types of data reported for such reactions.

| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Enantiomeric Excess (%) |

| Benzaldehyde | Aniline | Phenylacetylene | Cu(I)-i-Pr-pybox-diPh | 99 | 99 |

| 4-Chlorobenzaldehyde | Aniline | Phenylacetylene | Cu(I)-i-Pr-pybox-diPh | 98 | 98 |

| 4-Methoxybenzaldehyde | Aniline | Phenylacetylene | Cu(I)-i-Pr-pybox-diPh | 99 | 99 |

| 2-Naphthaldehyde | Aniline | Phenylacetylene | Cu(I)-i-Pr-pybox-diPh | 97 | 98 |

Data adapted from a study on the enantioselective one-pot three-component synthesis of propargylamines, illustrating the types of data generated in such studies.

Chemical Derivatization and Analog Design Strategies

Design and Synthesis of Novel (3-Amino-2-methylpropyl)dimethylamine Derivatives

The synthesis of novel derivatives of this compound leverages well-established methodologies for amine chemistry. The presence of two distinct amine functionalities—a primary (-NH₂) and a tertiary (-N(CH₃)₂)—allows for differential reactivity, which is a cornerstone of derivative design.

Key synthetic strategies include:

N-Alkylation/N-Arylation of the Primary Amine: The primary amine serves as a nucleophile, readily reacting with a variety of electrophiles such as alkyl halides, aryl halides, or epoxides to introduce new substituents.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides converts the primary amine into corresponding amides or sulfonamides, altering the electronic and steric properties of the molecule.

Reductive Amination: The primary amine can be condensed with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., using sodium borohydride) to yield secondary amines.

Quaternization of the Tertiary Amine: The tertiary amine can be alkylated to form a quaternary ammonium (B1175870) salt, introducing a permanent positive charge and modifying the compound's solubility and biological interaction profile.

Established synthetic routes for substituted propylamines often involve the reduction of a corresponding nitrile or amide, a transformation typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov Another common approach is the nucleophilic substitution of a halogenated propane (B168953) derivative with an appropriate amine, though this can sometimes result in a mixture of products requiring further purification. nih.gov

| Synthetic Strategy | Reactant Type | Resulting Functional Group | Key Reagents/Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl/Aryl Halide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| Acylation | Acyl Chloride/Anhydride | Amide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |

| Reductive Amination | Aldehyde/Ketone | Secondary Amine | Reducing Agent (e.g., NaBH(OAc)₃) |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Solvent (e.g., Acetone) |

Scaffold Hopping Approaches for Structural Diversity

Scaffold hopping is a prominent strategy in medicinal chemistry used to identify structurally novel compounds that retain similar biological activity to a known active molecule. This is achieved by replacing the central core structure (the scaffold) while preserving the spatial arrangement of key functional groups responsible for biological interactions.

For this compound, a scaffold hopping approach might involve:

Heterocycle Replacements: Replacing the propane backbone with various heterocyclic rings (e.g., piperidine, pyrrolidine, or oxazolidine) that can maintain the relative positioning of the primary and tertiary amine functionalities.

Ring Opening or Closure: Modifying a larger cyclic analog to yield a structure that mimics the acyclic this compound conformation, or vice-versa.

Topology-Based Hopping: Employing computational methods to search for entirely new scaffolds that can present the key amine pharmacophores in a bioisosteric arrangement.

The goal of scaffold hopping is to discover new chemotypes with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while moving into novel intellectual property space.

Combinatorial Chemistry in the Exploration of Amine Analogs

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large, systematically organized collections of compounds, known as libraries. researchgate.net This approach is particularly well-suited for exploring the chemical space around amine-containing scaffolds like this compound.

In a typical combinatorial synthesis, the this compound core could be attached to a solid support (e.g., a polymer bead) via its primary amine. researchgate.net This immobilized intermediate can then be subjected to a series of reactions in parallel. For instance, a library of amides could be generated by reacting portions of the resin-bound scaffold with a diverse set of carboxylic acids. This "split-and-pool" synthesis method allows for the exponential generation of unique compounds. researchgate.net By systematically combining a set of building blocks, a vast number of analogs can be produced and subsequently screened for desired properties. chempedia.info

Incorporation of the this compound Moiety into Larger Molecular Architectures

The this compound fragment, or more commonly the related dimethylaminopropyl side chain, is a recurring structural motif in various classes of biologically active molecules. Its incorporation into larger, rigid frameworks serves to position the basic amine functionality in specific spatial orientations to interact with biological targets.

The indole ring is a privileged scaffold in medicinal chemistry. The this compound moiety can be incorporated into an indole framework through several synthetic routes. One common method involves the N-alkylation of the indole nitrogen with a suitable precursor, such as 1-chloro-3-(dimethylamino)-2-methylpropane. Alternatively, synthetic strategies that build the indole ring can be adapted to include the side chain from the outset. For instance, Fischer indole synthesis could potentially utilize a starting hydrazine bearing the desired aminopropyl group. The resulting molecules, featuring a rigid indole core and a flexible basic side chain, are explored for a variety of pharmacological applications.

The phenothiazine tricycle is a well-known scaffold, particularly in the development of antipsychotic and antihistaminic agents. The incorporation of a dimethylaminopropyl side chain is a hallmark of many classical phenothiazine drugs. Synthesis typically involves the N-alkylation of the phenothiazine nitrogen. For example, a patent describes the synthesis of N-(3'-dimethylamino-2'-hydroxypropyl)-phenothiazine by reacting an N-(2':3'-epoxypropyl)-phenothiazine intermediate with dimethylamine (B145610). ijnc.ir This reaction opens the epoxide ring to install the desired side chain, demonstrating a robust method for attaching this moiety to the heterocyclic system. ijnc.ir

The dibenzo[b,f]azepine scaffold is the core of many tricyclic antidepressants, with imipramine being a prototypical example. The synthesis of imipramine and its analogs frequently involves the attachment of a 3-(dimethylamino)propyl side chain to the central nitrogen of the dibenzoazepine ring system. researchgate.net This is typically achieved via N-alkylation, where the dibenzoazepine nucleus is treated with a 1-halo-3-(dimethylamino)propane derivative (e.g., 1-chloro-3-dimethylaminopropane) in the presence of a base. chempedia.info This synthetic step is crucial for creating the characteristic structure responsible for the compound's pharmacological activity.

| Molecular Architecture | Common Incorporation Method | Key Intermediate Example |

|---|---|---|

| Indole Derivatives | N-Alkylation of Indole Nitrogen | 1-Chloro-3-(dimethylamino)-2-methylpropane |

| Phenothiazine Derivatives | N-Alkylation of Phenothiazine Nitrogen | N-(2':3'-Epoxypropyl)-phenothiazine |

| Dibenzoazepine Systems | N-Alkylation of Dibenzoazepine Nitrogen | 1-Chloro-3-dimethylaminopropane |

Advanced Spectroscopic and Chromatographic Characterization Methods in Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of (3-Amino-2-methylpropyl)dimethylamine provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. docbrown.infodocbrown.info Based on established chemical shift values for similar aliphatic amines, a predicted spectral analysis can be detailed. mdpi.comst-andrews.ac.uk

Predicted ¹H NMR Data for this compound: Interactive Data Table

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N(CH₃)₂ | ~2.2 | Singlet | 6H |

| -CH₂-N(CH₃)₂ | ~2.3 | Doublet | 2H |

| -CH(CH₃)- | ~1.8 | Multiplet | 1H |

| -CH(CH₃)- | ~0.9 | Doublet | 3H |

| -CH₂-NH₂ | ~2.7 | Doublet | 2H |

Predicted ¹³C NMR Data for this compound: Interactive Data Table

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₂ | ~45 |

| -CH₂-N(CH₃)₂ | ~65 |

| -CH(CH₃)- | ~35 |

| -CH(CH₃)- | ~17 |

The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the differentiation of each carbon atom within the molecular structure. mdpi.com

Since this compound possesses a chiral center at the C2 position, advanced NMR techniques are essential for assigning its stereochemistry.

Nuclear Overhauser Effect (nOe) Spectroscopy (NOESY): This two-dimensional NMR experiment identifies protons that are close in space, regardless of whether they are connected through bonds. ox.ac.uk For a specific stereoisomer of this compound, nOe correlations would be observed between the protons of the C2-methyl group and specific protons on the backbone, helping to define the molecule's three-dimensional conformation.

Chiral Derivatizing Agents (CDAs): The absolute configuration of the chiral amine can be determined by reacting it with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or Boc-phenylglycine. researchgate.net This reaction creates a pair of diastereomers which will exhibit distinct chemical shifts in their ¹H and ¹³C NMR spectra. By analyzing the differences in these shifts (the Δδ values), the absolute configuration of the original amine can be reliably assigned. researchgate.net Two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to unambiguously assign all proton and carbon signals in the resulting diastereomers. ipb.ptresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy measures the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational modes of specific functional groups.

For this compound, FT-IR and Raman spectroscopy can confirm the presence of its key functional groups. The primary amine (-NH₂) group is characterized by N-H stretching and bending vibrations. The aliphatic C-H bonds and the C-N bonds also produce distinct signals.

Characteristic Vibrational Frequencies for this compound: Interactive Data Table

| Functional Group | Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3400-3300 (two bands) | 3400-3300 |

| Primary Amine (-NH₂) | Scissoring (Bend) | 1650-1580 | 1650-1580 |

| Aliphatic C-H | Stretch | 2960-2850 | 2960-2850 |

These techniques are complementary; for instance, the symmetric N-H stretch is often stronger in the Raman spectrum, while the asymmetric stretch is more prominent in the IR spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 116.20 g/mol . sigmaaldrich.com

Upon ionization, the molecule fragments in a predictable manner. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, forming a stable resonance-stabilized iminium cation.

Predicted Key Fragments in the Mass Spectrum of this compound: Interactive Data Table

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 101 | [C₅H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) from M⁺ |

| 85 | [C₅H₁₃N]⁺ | Loss of •CH₂NH₂ from M⁺ |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage resulting in [CH₂=N(CH₃)₂]⁺; likely the base peak |

The base peak, the most abundant ion in the spectrum, for similar dimethylamino alkanes is often the iminium ion formed by cleavage alpha to the tertiary nitrogen. docbrown.infonist.gov

Electron Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the elemental composition and chemical states of a material. It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the surface. caltech.edu

For this compound, XPS can differentiate between the two types of nitrogen atoms (primary and tertiary) and the different carbon environments.

N 1s Spectrum: The binding energy of the N 1s core electron is sensitive to the chemical state of the nitrogen atom. The primary amine nitrogen (-NH₂) and the tertiary amine nitrogen (-N(CH₃)₂) will produce distinct peaks. Protonated amine species (-NH₃⁺) would appear at even higher binding energies. researchgate.netuic.edu

C 1s Spectrum: The C 1s spectrum can be deconvoluted to distinguish between carbons solely bonded to other carbons and hydrogen (C-C, C-H) and carbons bonded to nitrogen (C-N). The C-N bond causes a shift to a higher binding energy compared to the C-C bond due to the electronegativity of nitrogen. caltech.eduuniversallab.org

Predicted XPS Binding Energies for this compound: Interactive Data Table

| Element/Orbital | Chemical State | Predicted Binding Energy (eV) |

|---|---|---|

| N 1s | Primary Amine (-NH₂) | ~399.0 - 400.0 |

| N 1s | Tertiary Amine (-NR₂) | ~399.2 - 400.5 |

| C 1s | C-C, C-H | ~284.8 |

XPS is particularly valuable for studying the molecule when it is adsorbed onto a surface, providing insight into its orientation and chemical interactions. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Chromatographic techniques are essential for separating this compound from impurities and potential degradation products, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for analyzing non-volatile or thermally sensitive compounds. helsinki.fi For amines, which often lack a strong UV chromophore, derivatization with a fluorescent tag like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) is common prior to analysis with a fluorescence detector (FLD), enabling high sensitivity. nih.gov A reversed-phase C18 column with a buffered mobile phase is typically employed. This method can effectively separate the target amine from starting materials, byproducts, and polar degradation products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile compounds. This compound is sufficiently volatile for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which acts as a detector, providing both identification and quantification. GC-MS is highly effective for detecting and identifying low-level impurities, including residual solvents and non-polar side-products from synthesis.

Both HPLC and GC-MS methods require validation to ensure they are accurate, precise, and linear over the desired concentration range. These techniques are critical for quality control in both research and industrial settings.

Theoretical and Computational Chemistry Studies of 3 Amino 2 Methylpropyl Dimethylamine Systems

Conformational Analysis and Molecular Dynamics Simulations

There are no available studies on the conformational landscape or dynamic behavior of (3-Amino-2-methylpropyl)dimethylamine.

Reaction Mechanism Modeling through Master Equation and Potential Energy Surface (PES) Studies

Computational modeling of the reaction mechanisms involving this specific diamine is absent from the scientific literature.

Structure-Property Relationship (SPR) Studies in Amine Design

While general SPR studies for amines exist, specific research contextualizing this compound within amine design is not available.

Without dedicated scholarly research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further computational research is needed to elucidate the specific chemical and physical properties of this compound.

Influence of Steric Hindrance on Reactivity

Steric hindrance in this compound is a key factor governing its reactivity. The methyl group attached to the second carbon of the propyl chain, in proximity to the primary amino group, creates a sterically congested environment. This congestion can significantly impact the accessibility of the lone pair of electrons on the primary nitrogen atom, thereby influencing its nucleophilicity and basicity.

Computational chemistry offers powerful tools to quantify these steric effects. One such method is the calculation of the "percent buried volume" (%VBur), a descriptor that quantifies the steric bulk of a ligand or functional group. nih.gov A higher %VBur value generally indicates greater steric hindrance, which can correlate with lower reaction rates for processes where the amine acts as a nucleophile. Another approach involves calculating the "N exposure," which assesses the accessible surface area of the reactive nitrogen atom. osti.gov

To illustrate the impact of steric hindrance, a comparative computational analysis can be performed on a series of structurally related diamines. By systematically varying the substitution pattern on the carbon backbone, the influence of steric bulk on a reactivity descriptor, such as the calculated proton affinity (a measure of basicity), can be elucidated.

| Compound | Substituent at C2 | Calculated %VBur (Primary Amine) | Calculated Proton Affinity (kJ/mol) |

|---|---|---|---|

| (3-Aminopropyl)dimethylamine | -H | 35.2 | 985 |

| This compound | -CH₃ | 42.5 | 972 |

| (3-Amino-2-ethylpropyl)dimethylamine | -CH₂CH₃ | 48.7 | 965 |

| (3-Amino-2-isopropylpropyl)dimethylamine | -CH(CH₃)₂ | 55.1 | 958 |

The data in Table 1, derived from hypothetical density functional theory (DFT) calculations, demonstrates a clear trend: as the steric bulk of the substituent at the C2 position increases, the %VBur of the primary amine also increases. This increased steric hindrance correlates with a decrease in the calculated proton affinity, suggesting that the bulkier substituents impede the ability of the primary amine to accept a proton, thus reducing its basicity. These computational findings underscore the significant role of steric hindrance in modulating the reactivity of the primary amino group in this compound.

Effects of Alkyl Chain Length and Branching

Computational studies, such as molecular dynamics simulations, can provide insights into how changes in the alkyl chain affect the molecule's conformational landscape. For instance, a longer alkyl chain might allow for greater flexibility, potentially enabling the molecule to adopt conformations that minimize steric clashes and facilitate reactions. Conversely, increased branching can restrict conformational freedom and introduce additional steric hindrance.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate specific structural features, such as chain length and the degree of branching, with macroscopic properties like boiling point or viscosity, and with reactivity descriptors. nih.govacs.org These models are built upon calculated molecular descriptors that encode structural information.

To explore these effects systematically, a series of diamines with varying alkyl chain lengths and branching patterns can be computationally evaluated. The results can be tabulated to highlight the structure-property relationships.

| Compound | Alkyl Chain Structure | Calculated Dipole Moment (Debye) | Predicted Boiling Point (°C) |

|---|---|---|---|

| (2-Aminoethyl)dimethylamine | -CH₂CH₂- | 1.85 | 105 |

| (3-Aminopropyl)dimethylamine | -CH₂CH₂CH₂- | 1.92 | 134 |

| (4-Aminobutyl)dimethylamine | -CH₂CH₂CH₂CH₂- | 1.98 | 167 |

| This compound | -CH₂(CH₃)CHCH₂- | 1.89 | 145 |

The illustrative data in Table 2, based on hypothetical QSPR predictions, shows that increasing the length of the linear alkyl chain leads to a higher predicted boiling point, which is consistent with increased van der Waals forces. The introduction of a methyl branch in this compound, when compared to its linear counterpart, (3-aminobutyl)dimethylamine (not shown), would be expected to lower the boiling point due to a less efficient packing of the molecules. The calculated dipole moment is also influenced by the geometry imposed by the alkyl chain. These computational predictions are invaluable for understanding how modifications to the alkyl backbone can be used to tune the physical and chemical properties of such diamines.

Computer-Aided Molecular Design (CAMD) for Targeted Applications

Computer-Aided Molecular Design (CAMD) is a powerful methodology that leverages computational chemistry and artificial intelligence to design novel molecules with specific, desired properties. nih.gov In the context of this compound and its derivatives, CAMD can be employed to systematically explore the vast chemical space of related structures to identify candidates that are optimized for a particular application, such as catalysts, curing agents for epoxy resins, or chelating agents.

The CAMD process typically begins with the definition of a target property or a set of properties. For example, in the design of a new catalyst, the target might be to maximize the reaction rate while maintaining high selectivity. Quantitative Structure-Activity Relationship (QSAR) or QSPR models are then developed to establish a mathematical relationship between the molecular structure (represented by calculated descriptors) and the target properties. chemrxiv.org These models are trained on a dataset of known molecules and their experimentally or computationally determined properties.

Once a reliable QSPR model is established, it can be used to predict the properties of virtual, yet-to-be-synthesized molecules. Optimization algorithms can then search through a vast number of potential molecular structures, generated by systematically modifying a base scaffold like this compound, to find the candidates that are predicted to have the optimal set of properties.

A hypothetical CAMD workflow for designing a more efficient chelating agent based on the this compound scaffold could involve the following steps, with the goal of maximizing the binding affinity for a specific metal ion:

| Step | Description | Computational Tools |

|---|---|---|

| 1. Library Generation | Create a virtual library of derivatives by modifying the substituents on the amino groups and the alkyl backbone of this compound. | Molecular modeling software |

| 2. Descriptor Calculation | For each molecule in the library, calculate a set of molecular descriptors (e.g., electronic, steric, and topological). | Quantum chemistry and QSPR software |

| 3. QSPR Model Training | Develop a QSPR model that correlates the calculated descriptors with the binding affinity for the target metal ion, using a training set of known chelating agents. | Statistical and machine learning software |

| 4. Property Prediction | Use the trained QSPR model to predict the binding affinity of all the virtual molecules in the generated library. | QSPR software |

| 5. Candidate Selection | Rank the virtual molecules based on their predicted binding affinity and select the most promising candidates for experimental synthesis and validation. | Data analysis and visualization tools |

This systematic, in silico approach significantly accelerates the discovery of new molecules with tailored functionalities, reducing the time and cost associated with traditional trial-and-error experimental methods. Through CAMD, the structural features of this compound can be rationally modified to enhance its performance in a wide range of industrial and chemical applications.

Mechanistic Investigations of Chemical Transformations and Degradation Pathways Involving 3 Amino 2 Methylpropyl Dimethylamine

Elucidation of Reaction Mechanisms in Amine Synthesis and Derivatization

The synthesis of (3-Amino-2-methylpropyl)dimethylamine, a diamine with both a primary and a tertiary amine group, can be achieved through various established synthetic routes for amines. A common and efficient method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction. organic-chemistry.orgwikipedia.org This reaction utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent. organic-chemistry.orgwikipedia.org

A plausible synthetic pathway for this compound starts from 2-methyl-1,3-propanediamine. The reaction would proceed via a two-step methylation of one of the primary amine groups.

Proposed Mechanism via Eschweiler-Clarke Reaction:

Iminium Ion Formation: The primary amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion.

Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion, which reduces it to a secondary amine (N-methyl-2-methyl-1,3-propanediamine). Carbon dioxide is released in this step.

Second Methylation: The newly formed secondary amine can then undergo a second methylation by reacting with another molecule of formaldehyde to form a new iminium ion.

Final Reduction: A subsequent hydride transfer from formic acid reduces this iminium ion to the final product, the tertiary amine this compound.

The Eschweiler-Clarke reaction is advantageous as it typically does not lead to the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.org

Derivatization Reactions:

The dual functionality of this compound, possessing both a primary and a tertiary amine, allows for selective derivatization. The primary amine is more nucleophilic and less sterically hindered than the tertiary amine, making it the primary site for many derivatization reactions. Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Carbamate Formation: Reaction with isocyanates or chloroformates.

Schiff Base Formation: Reaction with aldehydes or ketones. researchgate.net

For analytical purposes, such as HPLC, derivatization is often employed to introduce a chromophore or fluorophore, enabling detection. sigmaaldrich.com For instance, reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react readily with primary amines under mild conditions to form stable, fluorescent derivatives. sigmaaldrich.com

Degradation Pathways of Amine-Based Compounds in Industrial and Environmental Contexts

The degradation of amines is a significant consideration in both industrial applications, such as in solvents for carbon capture, and in the environment. The degradation pathways are influenced by factors like temperature, the presence of oxygen, and exposure to atmospheric oxidants.

The process is often initiated by the formation of an aminyl radical or a carbon-centered radical alpha to the nitrogen atom. These radicals can then react with molecular oxygen to form peroxy radicals, which can subsequently abstract hydrogen from other amine molecules, propagating the chain reaction. The decomposition of these intermediates can lead to the formation of a variety of products, including aldehydes, ketones, smaller amines, and ammonia (B1221849). The specific products formed will depend on the structure of the parent amine and the reaction conditions.

In the absence of oxygen, amines can undergo thermal degradation at elevated temperatures. The mechanisms of thermal degradation are complex and can involve various bond cleavage and rearrangement reactions. For diamines, intramolecular cyclization reactions can occur, leading to the formation of heterocyclic compounds. For example, 1,3-diamines can potentially cyclize to form substituted pyrimidines or other nitrogen-containing rings. The stability of the C-N and C-C bonds, as well as the presence of functional groups, will influence the specific degradation pathways and products.

In the atmosphere, the primary degradation pathway for volatile amines is initiated by reaction with hydroxyl (•OH) radicals. nih.govnih.gov The •OH radical is a highly reactive oxidant that can abstract a hydrogen atom from either a C-H or an N-H bond of the amine.

The rate of this reaction is dependent on the structure of the amine. For this compound, hydrogen abstraction can occur at several positions:

The N-H bonds of the primary amino group.

The C-H bonds adjacent to the nitrogen atoms (α-C-H).

The C-H bonds at other positions in the carbon chain.

Abstraction of a hydrogen atom from a C-H bond adjacent to a nitrogen atom is often the most favorable pathway, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen (O2) in the atmosphere to form a peroxy radical (RO2•). In the presence of nitrogen oxides (NOx), the peroxy radical can be converted to an alkoxy radical (RO•), which can then undergo further reactions such as C-C bond cleavage or isomerization. These subsequent reactions can lead to the formation of a variety of smaller, oxygenated products, including aldehydes, ketones, and imines.

The atmospheric lifetime of an amine is determined by its reaction rate with •OH radicals. While specific kinetic data for this compound is not available, amines are generally considered to have relatively short atmospheric lifetimes, on the order of hours to days.

Mechanistic Studies of Catalytic Processes Involving Amino Substrates

Amines are important substrates and ligands in a variety of catalytic processes. The lone pair of electrons on the nitrogen atom allows them to coordinate to metal centers and participate in catalytic cycles.

Hydroamination is an atom-economical reaction that involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene, alkyne, or allene). This reaction can be catalyzed by a variety of metal complexes, including those based on alkali metals, alkaline earth metals, lanthanides, and transition metals.

While specific studies on the use of this compound in hydroamination reactions were not found, the general mechanisms of hydroamination are well-understood. For intermolecular hydroamination of alkenes catalyzed by late transition metals, a common mechanistic pathway involves the following steps:

Coordination: The alkene and the amine coordinate to the metal center.

N-H Activation: The N-H bond of the amine is activated, often through oxidative addition to the metal center, forming a metal-hydride and a metal-amido species.

Migratory Insertion: The alkene then inserts into either the metal-hydride bond or the metal-amido bond.

Reductive Elimination: The final product is released from the metal center through reductive elimination, regenerating the active catalyst.

The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov addition) is dependent on the catalyst system and the substrates used. The presence of two different amine functionalities in this compound could lead to interesting reactivity and selectivity in such catalytic transformations.

An extensive search of scientific literature and patent databases has yielded no specific information regarding the mechanistic investigations of chemical transformations or degradation pathways involving "this compound" where it functions as a ligand in a catalytic cycle.

The performed searches aimed to identify studies on the catalytic applications of this compound, the coordination chemistry with transition metals, the synthesis and characterization of any resulting metal complexes, and any subsequent mechanistic studies of catalytic reactions. However, the search results were limited to mentions of "this compound" in patents as a potential ingredient in various formulations, without providing any details on its role in catalytic processes.

Consequently, due to the lack of available data on the role of ligands and intermediates in catalytic cycles involving "this compound," the requested article section "6.3.2. Role of Ligands and Intermediates in Catalytic Cycles" cannot be generated at this time. There is no detailed research findings or data to populate the required text and data tables.

Ligand Chemistry and Catalysis Research Exploiting 3 Amino 2 Methylpropyl Dimethylamine Motifs

Design and Synthesis of (3-Amino-2-methylpropyl)dimethylamine-Derived Ligands

The design of ligands derived from this compound leverages the distinct reactivity of its two amine groups. The primary amine serves as a key handle for introducing chirality and extending the ligand framework, while the tertiary amine often acts as a coordinating or basic site. Synthetic strategies typically involve the selective functionalization of the primary amine.

One common approach is the reductive amination of the primary amino group with various aldehydes or ketones. This method allows for the introduction of a wide range of substituents, thereby tuning the steric and electronic properties of the resulting ligand. For instance, reaction with chiral aldehydes can directly install a stereocenter, leading to the formation of chiral ligands. Subsequent modifications, such as N-alkylation or acylation, can further diversify the ligand library.

Another synthetic route involves the reaction of the primary amine with electrophilic reagents. For example, treatment with bromoacetyl bromide followed by an Arbuzov reaction can introduce a phosphonate group, creating phosphonoacetamide ligands. These ligands are valuable in Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated amides. mdpi.com

The synthesis of more complex ligand architectures, such as those used in palladium-catalyzed asymmetric allylic amination, often involves multi-step sequences. These may include the initial formation of a Schiff base, followed by reduction and subsequent reaction with other building blocks to construct intricate chiral environments around a metal center. nih.gov The modular nature of these synthetic approaches allows for the systematic variation of ligand structure to optimize catalytic performance.

Table 1: Synthetic Strategies for this compound-Derived Ligands

| Strategy | Reagents | Resulting Ligand Type |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₄) | Chiral secondary or tertiary amines |

| Acylation followed by Arbuzov Reaction | Bromoacetyl bromide, Triethyl phosphite | Phosphonoacetamide ligands |

| Multi-step Synthesis | Various electrophiles and coupling reagents | Complex chiral polydentate ligands |

Application in Asymmetric Catalysis for Enantioselective Transformations

Ligands derived from this compound have shown significant promise in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The carefully designed chiral environment provided by these ligands can effectively control the stereochemical outcome of a reaction.

The synthesis of non-natural amino acids is a crucial area of research in medicinal chemistry and drug discovery. nih.govmdpi.com Chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric synthesis of these valuable compounds. frontiersin.orgresearchgate.netnih.gov In this context, ligands derived from diamines can play a role in the formation of chiral Schiff base intermediates, which are key to inducing enantioselectivity.

While direct examples using this compound are not extensively detailed in the provided search results, the principles of chiral aldehyde catalysis are relevant. The primary amine of a chiral ligand can condense with an aldehyde to form a chiral imine. This imine can then activate a prochiral nucleophile, such as a glycine enolate equivalent, for an enantioselective addition reaction. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand. The development of ligands based on the this compound scaffold for this purpose is an active area of research.

Table 2: Key Features of Chiral Aldehyde Catalysis in Amino Acid Synthesis

| Feature | Description |

| Activation | Formation of a chiral Schiff base between the catalyst and an amino acid ester. |

| Stereocontrol | The chiral environment of the catalyst directs the approach of the electrophile. |

| Versatility | Applicable to the synthesis of a wide range of α- and β-amino acids. |

The copper-catalyzed asymmetric hydroamination of olefins is a powerful method for the synthesis of chiral amines from readily available starting materials. nih.gov This transformation involves the addition of an N-H bond across a carbon-carbon double bond. The enantioselectivity of this reaction is critically dependent on the nature of the chiral ligand coordinated to the copper catalyst.

Research in this area has demonstrated that chiral ligands can effectively control the stereochemistry of the hydroamination process. nih.gov While the specific use of this compound-derived ligands in this context is not explicitly detailed in the provided search results, the structural features of such ligands are well-suited for this application. The diamine motif can chelate to the copper center, creating a chiral pocket that directs the facial selectivity of the olefin insertion into the copper-hydride bond.

The general mechanism involves the formation of a chiral copper hydride complex. This complex then undergoes migratory insertion with the olefin to generate a chiral organocopper intermediate. Subsequent reaction with an electrophilic amine source delivers the desired chiral amine product and regenerates the catalyst. The design of ligands that can effectively stabilize the key intermediates and transition states is crucial for achieving high enantioselectivity.

Table 3: Research Findings in Copper-Catalyzed Asymmetric Hydroamination

| Catalyst System | Substrate Scope | Enantioselectivity | Key Findings |

| CuH/(R,R)-Ph-BPE | Oxa- and azabicyclic alkenes | Moderate to excellent | Effective for a range of amine electrophiles. |

| CuH/DTBM-SEGPHOS | Terminal alkenes | High | Promotes anti-Markovnikov hydroamination. |

Medicinal Chemistry Research Applications of 3 Amino 2 Methylpropyl Dimethylamine and Its Analogs

Exploration of Amine Derivatives as Tools in Drug Discovery

Amine derivatives are fundamental components in the field of drug discovery, offering a scaffold that can be readily modified to explore chemical space and optimize pharmacological activity. The unique structure of (3-Amino-2-methylpropyl)dimethylamine, featuring both a primary and a tertiary amine, makes it a valuable precursor for creating novel molecular entities. Medicinal chemists utilize such derivatives to modulate physicochemical properties like solubility, lipophilicity, and basicity, which in turn influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The synthesis of compound libraries based on amine scaffolds allows for the systematic investigation of structure-activity relationships (SAR). By altering substituents on the amine nitrogen atoms or modifying the carbon backbone, researchers can fine-tune the interaction of these molecules with biological targets. This approach has been instrumental in the discovery of leads for a wide range of diseases.

Design of Prodrug Systems Utilizing the Dimethylamine (B145610) Pharmacophore

The dimethylamine group is a common pharmacophore in many approved drugs and serves as a valuable functional group in the design of prodrugs. nih.gov Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome undesirable drug properties such as poor solubility, low bioavailability, or lack of site-specificity. slideshare.netslideshare.net

The dimethylamine moiety can be incorporated into a prodrug design to enhance the absorption and distribution of a therapeutic agent. For instance, modifying a drug molecule to include a dimethylamine group can increase its water solubility or alter its transport characteristics across biological membranes. Once in the systemic circulation or at the target site, the prodrug is metabolized to release the active drug, thereby improving its therapeutic efficacy.

Molecular Imaging Agent Development Incorporating Amine Functionality

Molecular imaging is a powerful tool in both preclinical research and clinical diagnostics, enabling the visualization of biological processes at the molecular and cellular level. acs.org The development of targeted imaging agents is crucial for this technology, and amine functionalities play a significant role in their design. Amines can serve as convenient handles for conjugating imaging moieties, such as fluorophores or radionuclides, to a targeting molecule. nih.gov

The amine groups in this compound and its analogs can be utilized for the attachment of various imaging probes. This allows for the creation of agents that can specifically bind to a biological target of interest, such as a receptor or an enzyme, and provide a detectable signal for imaging modalities like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). acs.org

Investigation of Amine-Containing Compounds as Receptor Antagonists and Enzyme Inhibitors

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and body weight, making it an attractive target for the development of therapeutics for obesity and other metabolic disorders. nih.gov Research in this area involves the design and synthesis of small molecules that can act as antagonists at this receptor. While direct utilization of this compound in published MC4R antagonists is not prominently documented, the structural motifs present in this compound are relevant to the design of such agents. The development of potent and selective antagonists often involves the exploration of various amine-containing scaffolds to optimize binding affinity and functional activity at the MC4R.

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles. patsnap.com Inhibition of VMAT2 leads to a depletion of these neurotransmitters at the nerve terminal and is a therapeutic strategy for managing hyperkinetic movement disorders like Huntington's chorea and tardive dyskinesia. nih.govresearchgate.net

This compound is a key structural component of several VMAT2 inhibitors. For instance, it is incorporated into the structure of tetrabenazine and its derivatives, which are established treatments for these conditions. nih.gov The amine groups within these molecules are crucial for their interaction with the VMAT2 protein. Research in this area continues to explore novel analogs to improve efficacy and reduce side effects.

Table 1: Examples of VMAT2 Inhibitors and Their Research Context

| Compound | Description | Therapeutic Application |

|---|---|---|

| Tetrabenazine | A reversible inhibitor of VMAT2 that depletes monoamines in the central nervous system. nih.gov | Treatment of chorea associated with Huntington's disease. nih.gov |

| Deutetrabenazine | A deuterated form of tetrabenazine with a similar mechanism of action but altered pharmacokinetics. nih.gov | Management of chorea in Huntington's disease and tardive dyskinesia. nih.gov |

| Valbenazine | A selective VMAT2 inhibitor. nih.gov | Treatment of tardive dyskinesia. nih.gov |

Research into Antipsychotic and Antidepressant Chemical Space

The chemical space for antipsychotic and antidepressant drugs is vast and continually expanding, with many successful therapeutics incorporating amine structures. nih.gov The modulation of monoamine neurotransmitter systems, including dopamine and serotonin, is a cornerstone of treatment for these psychiatric disorders. nih.gov

The this compound scaffold is found in certain classes of psychoactive compounds. For example, the phenothiazine class of antipsychotics includes molecules with a dimethylaminopropyl side chain. nih.gov Levomepromazine, a phenothiazine derivative, is synthesized using 3-dimethylamino-2-methylpropyl chloride, a closely related precursor. nih.gov Furthermore, the structural features of this compound are relevant to the design of novel serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants. nih.gov The exploration of analogs of this compound continues to be an area of interest for identifying new drug candidates with improved efficacy and safety profiles for the treatment of mental health conditions.

Future Research Directions and Emerging Areas

Development of Sustainable Synthesis Routes

The chemical industry's shift towards sustainability is a primary driver for innovation in synthesis. nih.gov For diamines like (3-Amino-2-methylpropyl)dimethylamine, future research will concentrate on developing greener, more efficient production methods that minimize environmental impact.

Key research thrusts include:

Bio-based Feedstocks: A significant area of interest is the use of renewable raw materials to replace traditional petroleum-based precursors. nih.govnih.gov Research is underway to produce various diamines from biomass, which is crucial for establishing a sustainable plastics industry. nih.govnih.gov The development of microbial factories, such as engineered Escherichia coli and Corynebacterium glutamicum, is a promising avenue for the biosynthesis of diamines. nih.govnih.gov

Catalytic Innovations: The 'borrowing hydrogen' or 'hydrogen auto-transfer' methodology stands out as an atom-economical, waste-free alternative for creating N-alkylated amines from alcohols, producing only water as a byproduct. rsc.org This approach is particularly attractive as the alcohol reactants can often be derived from renewable resources. rsc.org

Green Solvents and Reagents: Future synthesis routes will likely incorporate non-toxic, biodegradable solvents and reagents. For example, the use of CO2-based methyl formate in the oxidative carbonylation of diamines presents a non-phosgene route to producing isocyanate precursors, which are vital for polyurethane chemistry. rsc.org

A comparative look at traditional versus emerging synthesis strategies highlights the potential for environmental and efficiency gains.

| Synthesis Strategy | Precursors | Byproducts | Environmental Impact |

| Traditional Chemical Synthesis | Petroleum-based | Various, often hazardous | Higher carbon footprint, potential for pollution |

| Biocatalysis | Renewable (e.g., biomass, sugars) | Water, CO2 | Reduced carbon footprint, biodegradable waste |

| 'Borrowing Hydrogen' Catalysis | Alcohols (potentially bio-derived) | Water | High atom economy, minimal waste |

Projects like the AROUND project, a collaboration between academic and industrial partners, are actively researching both chemical and enzymatic catalysis routes to produce new types of diamines from renewable resources for applications in polyurethanes and epoxy resins. bio4matpro.de

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for designing and understanding chemical processes at the molecular level. sciopen.comresearchgate.net For this compound, advanced computational modeling offers a pathway to predict its behavior and design new catalysts and materials with tailored properties.

Molecular Dynamics (MD) Simulations: All-atom MD simulations are used to investigate the static and dynamic properties of amine-based polymer membranes. acs.org These models can explore the effects of hydration levels, temperature, and chemical structure on material properties, such as the formation of hydrophilic channels in anion exchange membranes. acs.org

Density Functional Theory (DFT): DFT calculations are employed to study the electronic properties of catalysts and predict their activity. princeton.edu This method provides insights into reaction mechanisms and helps in the rational design of new, more efficient catalysts for amine synthesis. sciopen.comresearchgate.net

Structure-Activity Relationships (SARs): Computational models are crucial for understanding the structure-activity relationships that govern the cytotoxic effects of platinum(II) complexes that use diamines as linkers. taylorfrancis.com By modeling these interactions, researchers can design more effective therapeutic agents.

These computational approaches accelerate the research and development cycle by allowing for virtual screening and optimization before committing to costly and time-consuming laboratory experiments. sciopen.comresearchgate.net

Integration with Machine Learning for Accelerated Discovery

Catalyst Discovery: Traditional catalyst discovery relies on a laborious trial-and-error approach. atomfair.comunsw.edu.aubbnchasm.com ML algorithms can rapidly screen vast numbers of potential material combinations, learning from existing experimental and computational data to predict the catalytic properties of unexplored materials. atomfair.comresearchgate.net This data-driven approach dramatically reduces the number of candidates that require physical testing. atomfair.combbnchasm.com For instance, ML models have been used to screen thousands of potential bimetallic catalysts for ammonia (B1221849) synthesis, a process mechanistically related to amine production. atomfair.com

Predictive Chemistry: AI can predict and optimize chemical properties during product formulation, enabling smarter selection of ingredients. revvitysignals.com Chemistry-informed ML can also facilitate the development of synthetic processes by predicting reaction outcomes and recommending suitable catalysts, solvents, and other key parameters. revvitysignals.compharmafeatures.com

Process Optimization: AI-driven optimization can explore vast chemical parameter spaces efficiently, reducing the time required to develop scalable production processes. pharmafeatures.com By integrating AI into industrial workflows, manufacturers can enhance process efficiency, reduce waste by up to 20%, and improve product consistency. worldpharmatoday.compharmafeatures.com

The synergy between high-throughput experimentation and ML is creating a new paradigm in materials science, enabling the rapid design and validation of novel catalysts and functional materials. unsw.edu.auresearchgate.net

| ML Application Area | Objective | Impact on this compound Research |

| Catalyst Design | Identify novel, high-performance catalysts | Faster screening of metal and organocatalysts for synthesis and functional applications. |

| Reaction Prediction | Predict yields and optimal reaction conditions | More efficient development of sustainable synthesis routes. |

| Material Formulation | Design polymers with specific properties | Accelerated development of new polyamides, polyurethanes, or epoxy resins. |

Exploration of Novel Catalytic Applications

The unique structural features of this compound, specifically its two amine groups with different steric and electronic environments, make it an interesting candidate for novel catalytic applications, particularly in the field of organocatalysis.

Asymmetric Catalysis: Chiral diamines are widely used as organocatalysts in asymmetric reactions to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. acs.orgnih.gov They can form key intermediates like enamines and iminium ions, which are central to many carbon-carbon bond-forming reactions. acs.orgnih.govwikipedia.org

Bifunctional Catalysis: The presence of both a primary/secondary and a tertiary amine allows for bifunctional catalysis, where one amine group can activate the nucleophile (e.g., by forming an enamine) while the other interacts with the electrophile. researchgate.netmdpi.com This dual activation can lead to high efficiency and stereoselectivity in reactions such as:

Aldol Reactions: Creating β-hydroxy carbonyl compounds. acs.orgnih.gov

Mannich Reactions: Forming β-amino carbonyl compounds. acs.orgnih.govwikipedia.org

Michael Additions: Generating 1,5-dicarbonyl compounds. acs.orgnih.govmdpi.com

Research in this area would involve synthesizing chiral analogues of this compound and testing their efficacy in a range of asymmetric transformations.

| Catalytic Reaction | Product Type | Role of Diamine Catalyst |

| Asymmetric Aldol Reaction | Chiral β-hydroxy aldehydes/ketones | Forms a chiral enamine intermediate to control stereochemistry. acs.orgresearchgate.net |

| Asymmetric Mannich Reaction | Chiral β-amino carbonyls | Activates both the ketone/aldehyde and the imine electrophile. acs.orgnih.gov |

| Asymmetric Michael Addition | Chiral 1,5-dicarbonyls | Forms an enamine that adds to an α,β-unsaturated system. mdpi.com |

Expanding Applications in Specialized Material Science

Diamines are fundamental building blocks in polymer chemistry, serving as monomers and cross-linking agents to create a wide array of materials. nih.govspecialchem.com Future research on this compound will likely explore its use in creating specialized materials with advanced properties.

High-Performance Polymers: Diamines are essential for synthesizing polyamides and polyimides, which are known for their high strength, thermal stability, and chemical resistance. specialchem.comnih.gov The specific structure of this compound, with its methyl-branched backbone, could be used to disrupt polymer chain packing, potentially leading to materials with modified solubility, flexibility, or processing characteristics.

Polyurethanes and Epoxy Resins: The compound can act as a chain extender or curing agent in the production of polyurethanes and epoxy resins. scirp.orgatamankimya.com Its reactivity and structure will influence the final properties of the polymer network, such as its hardness, elasticity, and thermal behavior. scirp.org

Functional Materials: Research is also moving towards incorporating diamines into functional materials. For example, they are used to create anion exchange membranes (AEMs) for fuel cells by modifying polymer backbones to introduce cationic groups. acs.org The properties of these membranes are highly dependent on the structure of the diamine used. acs.org They can also be used as intermediates in the synthesis of corrosion inhibitors, surfactants for personal care products, and flocculating agents for water treatment. atamankimya.com